molecular formula C26H18N2O2 B13149763 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione CAS No. 88653-18-3

1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione

Cat. No.: B13149763
CAS No.: 88653-18-3
M. Wt: 390.4 g/mol
InChI Key: HIGZGUFHIDJASU-UHFFFAOYSA-N
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Description

1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione is a substituted anthraquinone derivative synthesized via nucleophilic substitution reactions. These compounds are characterized by amino and aryl/alkylamino substituents at the 1- and 4-positions of the anthraquinone core. Synthesis typically involves replacing bromine in 1-amino-4-bromoanthraquinone with nucleophiles, followed by structural validation via LC/MS, NMR, and UV/Vis spectroscopy .

Properties

CAS No.

88653-18-3

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

1-amino-4-(4-phenylanilino)anthracene-9,10-dione

InChI

InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2

InChI Key

HIGZGUFHIDJASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione typically involves the coupling of a biphenyl derivative with an anthracene-9,10-dione derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of biphenyl reacts with a halogenated anthracene-9,10-dione under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The anthraquinone backbone undergoes substitution at positions activated by electron-donating groups. The amino group at position 1 directs electrophiles to the para and ortho positions relative to itself, while the biphenylamino group at position 4 alters reactivity due to steric and electronic effects.

Reaction TypeConditionsProduct(s)Yield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C1-Amino-4-(4-nitrobiphenyl)amino derivative62
SulfonationOleum, 80°CSulfonated product at position 2 or 345

Key Findings :

  • Nitration occurs preferentially at the biphenyl ring due to steric hindrance at the anthraquinone core.

  • Sulfonation under harsh conditions leads to polysubstitution, requiring chromatographic separation .

Reduction Reactions

The dione functionality (positions 9 and 10) is susceptible to reduction, forming dihydroxy or mono-hydroxy intermediates.

Reducing AgentConditionsProductApplicationReference
NaBH₄/CeCl₃EtOH, reflux1-Amino-4-biphenylamino-9,10-dihydroxyFluorescent probes
H₂/Pd-CTHF, 40 psi H₂Fully reduced tetrahydroanthracenePharmaceutical synth.

Mechanistic Insight :

  • Reduction proceeds via sequential electron transfer to the carbonyl groups, forming radical intermediates stabilized by conjugation .

Nucleophilic Substitution

The amino groups participate in alkylation and acylation reactions, modifying solubility and bioactivity.

ReagentConditionsProductBiological ActivityReference
CH₃IDMF, K₂CO₃, 60°CN-Methylated derivativeEnhanced DNA binding
Acetyl chloridePyridine, RTN-Acetylated productReduced cytotoxicity

Research Note :

  • N-Methylation increases lipophilicity, improving cellular uptake in anticancer assays .

Oxidation Reactions

The amino groups and anthraquinone core are oxidized under strong conditions, forming nitro or quinone-imine derivatives.

Oxidizing AgentConditionsProductStabilityReference
KMnO₄/H₂SO₄100°C, 6 hrs1-Nitro-4-biphenylaminoanthraquinoneModerate
DDQCH₂Cl₂, RTQuinone-imine radical cationTransient

Theoretical Analysis :

  • DFT calculations show oxidation at the amino group generates a resonance-stabilized radical intermediate .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable functionalization of the biphenyl moiety.

Reaction TypeCatalystSubstrateProduct Yield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acid78
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halide65

Application :

  • Suzuki coupling introduces electron-withdrawing groups, tuning the compound’s HOMO-LUMO gap for optoelectronic applications .

Biological Interactions

The compound intercalates DNA via planar anthraquinone and biphenyl groups, inhibiting topoisomerase II .

TargetIC₅₀ (μM)MechanismReference
DNA (calf thymus)2.4Intercalation, minor groove binding
Topoisomerase IIα5.1Stabilization of cleavage complex

Structure-Activity Relationship :

  • The biphenyl group enhances binding affinity by 3-fold compared to phenyl-substituted analogues .

Scientific Research Applications

Organic Electronics

One of the prominent applications of 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione lies in the realm of organic electronics. Its ability to act as a hole transport material (HTM) makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Key Properties:

  • High charge mobility
  • Good thermal stability
  • Strong luminescent properties

Case Study:
In a study published in the Journal of Materials Chemistry, researchers demonstrated that incorporating this compound into OLED devices improved efficiency by enhancing charge transport and reducing recombination losses .

Photonic Applications

Due to its strong photoluminescence, this compound is also investigated for applications in photonic devices. It can be used as a dye in lasers and as a component in optical sensors.

Data Table: Photonic Properties

PropertyValue
Emission Peak550 nm
Quantum Yield0.85
Stability (Thermal)Up to 250 °C

Case Study:
A research article highlighted its use in developing a new type of laser dye that operates efficiently under high pump power conditions, showcasing its potential for high-performance laser applications .

Medicinal Chemistry

The compound's structure suggests potential biological activity, making it a candidate for drug development. Its derivatives have been studied for anti-cancer properties, particularly targeting specific cancer cell lines.

Key Findings:

  • Exhibits cytotoxicity against breast cancer cells (MCF-7)
  • Mechanism involves induction of apoptosis

Case Study:
In vitro studies have shown that modifications to the amino groups can enhance the compound's efficacy against various cancer cell lines, leading to ongoing investigations into its pharmacological profiles .

Material Science

In material science, this compound can be used to synthesize new polymers with enhanced electrical and mechanical properties. Its incorporation into polymer matrices has been shown to improve conductivity and thermal stability.

Data Table: Material Properties

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Polymeric Composite0.01300
Pure Polymer0.001250

Case Study:
Research published in Advanced Materials demonstrated that composites made with this compound exhibited significantly improved mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-ylamino)-4-aminoanthracene-9,10-dione involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Key Observations :

  • Arylamino vs. Alkylamino derivatives (e.g., butyl, ethyl) often show higher solubility and synthetic yields .
  • Hydroxyethylamino Derivatives: Compounds like 1-amino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione () demonstrate improved hydrophilicity, balancing drug likeness and membrane permeability .
  • Synthetic Yields: Diamino derivatives (e.g., 2,3-(dibutylamino)anthracene-9,10-dione) are synthesized in lower yields (17%) due to steric hindrance, while mono-substituted analogs achieve higher yields (e.g., 83% for 5c/5d) .

Key Observations :

  • Cytotoxicity: Alkylamino derivatives like 5a exhibit potent cytotoxicity (IC50 ~1 µg/mL), likely due to enhanced cellular uptake .
  • Drug Likeness: Hydroxyethylamino substituents improve scores by increasing polarity, whereas bulky biphenyl groups may reduce bioavailability .

Physicochemical and Stability Comparisons

Table 3: Physical Properties and Stability

Compound Name Melting Point (°C) Solubility Stability Features Reference
1-Hydroxy-2-phenylanthracene-9,10-dione (25) 174.1 (decomp.) Low in water Stable under inert atmosphere
1,4-Bis(ethylamino)anthracene-9,10-dione N/A Moderate in methanol Intramolecular H-bonding
1-(Dodecylthio)anthracene-9,10-dione (3) N/A Hydrophobic Sensitive to oxidation

Key Observations :

  • Melting Points: Hydroxy-substituted derivatives (e.g., compound 25) decompose at lower temperatures (~174°C), while arylamino derivatives are more thermally stable .
  • Solubility: Alkylamino and hydroxyethylamino derivatives show better solubility in polar solvents compared to arylamino analogs .
  • Stability: Intramolecular hydrogen bonding in bis(ethylamino) derivatives enhances crystalline stability .

Biological Activity

1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione (commonly referred to as compound 1) is a synthetic organic compound notable for its structural features that combine anthracene and biphenyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of compound 1, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C26H18N2O2
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 88653-18-3
  • IUPAC Name : 1-amino-4-(4-phenylanilino)anthracene-9,10-dione

The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : Compound 1 may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : The compound has shown potential in binding to DNA, leading to apoptosis in cancer cells.
  • Redox Activity : It participates in redox reactions, influencing cellular oxidative states.

Antitumor Activity

Research indicates that compound 1 exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
U9370.90Induces apoptosis
Lewis Lung Carcinoma (LL/2)Not specifiedInhibits proliferation
HeLaNot specifiedSuppresses cell viability

In a study focusing on substituted anthracenes, it was found that derivatives similar to compound 1 could inhibit the proliferation of cancer cells significantly, suggesting a promising avenue for further development as a therapeutic agent .

Interaction with Receptors

Compound 1 has been reported to interact with adrenergic receptors, exhibiting allosteric modulation. This suggests potential applications in treating conditions influenced by these receptors .

Study on Antitumor Efficacy

A notable study explored the synthesis and biological evaluation of various anthracene derivatives, including compound 1. The results indicated that these compounds could inhibit tumor growth effectively in animal models when administered at specific dosages. For instance, modifications to the anthracene structure enhanced cytotoxicity against certain cancer types .

Mechanistic Insights

Further investigations into the mechanism of action revealed that compound 1 could induce oxidative stress in cancer cells, leading to increased apoptosis rates. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
NitrationHNO3_3, H2_2SO4_4, 70–80°C~60%
ReductionNa2_2S2_2O4_4, 60–90°C, 5 hours46–56%
Biphenyl Coupling4-Aminobiphenyl, DMF, refluxVaries

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify substituent positions and confirm biphenyl attachment. For example, aromatic protons appear at δ 7.2–8.5 ppm, while amino groups show broad peaks at δ 4.5–5.5 ppm .
  • LC/MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., [M+H]+^+ at m/z 405.9 for related anthraquinones) and purity .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretches at ~1670 cm1^{-1}, N–H bends at ~1600 cm1^{-1}) .

Q. Table 2: Representative Characterization Data

TechniqueKey ParametersExample DataReference
1^1H NMRδ 7.8 (d, 2H, biphenyl), δ 5.2 (s, NH2_2)
LC/MS[M+H]+^+ = 405.9
IR1670 cm1^{-1} (C=O)

Advanced: How do structural modifications (e.g., heteroatom introduction or side-chain variation) influence DNA binding and cytotoxicity?

Methodological Answer:

  • Heteroatom Substitution: Introducing nitrogen (e.g., diaza-substitution) reduces DNA affinity compared to carbocyclic analogs, as seen in benzo[g]phthalazine-5,10-diones .
  • Side-Chain Length: Longer alkyl chains (e.g., hexylamino) enhance lipophilicity and cytotoxicity by improving membrane permeability. For example, 2,6-bis(aminoalkyl) derivatives show superior activity in cancer cell lines .
  • Assays: DNA interaction is evaluated via thermal denaturation (ΔTm_m), ethidium bromide displacement, and molecular docking. Cytotoxicity is tested using MTT assays on human tumor cells (e.g., IC50_{50} values < 1 µM for potent derivatives) .

Q. Table 3: DNA Binding and Cytotoxicity Trends

ModificationDNA Affinity (Kassoc_{assoc})Cytotoxicity (IC50_{50})Reference
Diaza-substitution104^4 M1^{-1}0.8 µM
Hexylamino side chain105^5 M1^{-1}0.5 µM

Advanced: What computational methods are employed to predict the electronic properties of this anthraquinone derivative?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes molecular geometry and calculates HOMO-LUMO gaps. For example, anthraquinone-phenothiazine hybrids show reduced bandgaps (e.g., 2.8 eV) with extended conjugation .
  • Time-Dependent DFT (TDDFT): Predicts UV-Vis absorption spectra (e.g., λmax_{max} ~450 nm for charge-transfer transitions) .
  • Molecular Dynamics (MD): Simulates interactions with DNA grooves or lipid bilayers to rationalize experimental binding data .

Advanced: How to resolve contradictions in DNA-binding data when comparing substituted derivatives?

Methodological Answer:
Contradictions arise from differing substitution patterns and assay conditions. Strategies include:

  • Standardized Assays: Use consistent buffers (e.g., 10 mM Tris-HCl, pH 7.4) and DNA sequences (e.g., calf thymus DNA) .
  • Multi-Method Validation: Combine thermal denaturation, fluorescence quenching, and surface plasmon resonance (SPR) to cross-verify binding constants .
  • Structural Analysis: X-ray crystallography or NMR to confirm binding modes (e.g., intercalation vs. groove binding) .

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